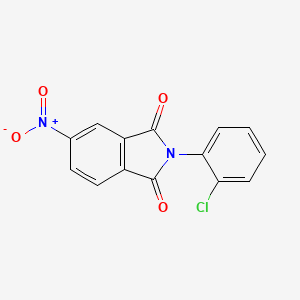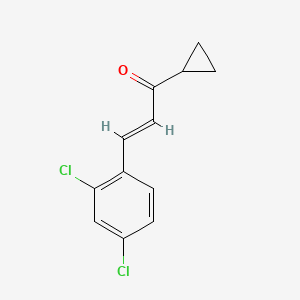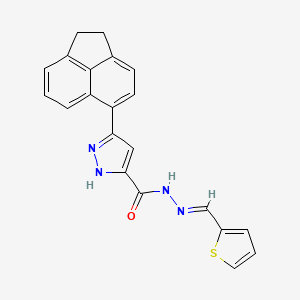![molecular formula C21H23N3O3 B11698168 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11698168.png)
5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a complex organic compound that belongs to the class of triazoloisoquinolines This compound features a unique structure characterized by a triazole ring fused to an isoquinoline moiety, with additional functional groups that enhance its chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Functionalization with the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the isoquinoline core, resulting in the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. The 3,4,5-trimethoxyphenyl group is known for its bioactivity, and derivatives of this compound have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves interactions with various molecular targets. The 3,4,5-trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The triazole ring and isoquinoline core may also contribute to the compound’s bioactivity by binding to specific sites on proteins or nucleic acids, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]pyridine: Similar structure but with a pyridine ring instead of an isoquinoline ring.
5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]benzimidazole: Contains a benzimidazole ring instead of an isoquinoline ring.
Uniqueness
The uniqueness of 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline lies in its specific combination of functional groups and ring systems. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H23N3O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C21H23N3O3/c1-21(2)12-13-8-6-7-9-15(13)20-23-22-19(24(20)21)14-10-16(25-3)18(27-5)17(11-14)26-4/h6-11H,12H2,1-5H3 |
Clave InChI |
UMCSDNAWBPUNIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11698087.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698118.png)

![(2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide](/img/structure/B11698129.png)




![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698162.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11698169.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11698175.png)
![4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698176.png)

